molecular formula C14H23NO4 B8236458 2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid

2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid

Cat. No.: B8236458
M. Wt: 269.34 g/mol
InChI Key: VRJSPHBNIYAYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly interesting due to its unique structure, which includes two cyclopropyl groups, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Boc-protected amino acids, including this compound, can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of free amines after Boc deprotection.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid involves the selective protection and deprotection of the amino group. The Boc group provides steric hindrance, preventing unwanted reactions at the amino site during synthesis. Upon deprotection, the free amine can participate in various biochemical reactions, targeting specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

    tert-Butoxycarbonyl-protected amino acids: These compounds share the Boc protecting group but differ in their amino acid backbones.

    Cyclopropyl-containing amino acids: These compounds feature cyclopropyl groups but may lack the Boc protection.

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid is unique due to the combination of the Boc protecting group and the presence of two cyclopropyl groups. This structure provides both stability during synthesis and reactivity for further functionalization, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

IUPAC Name

3,3-dicyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11(12(16)17)10(8-4-5-8)9-6-7-9/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJSPHBNIYAYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1CC1)C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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